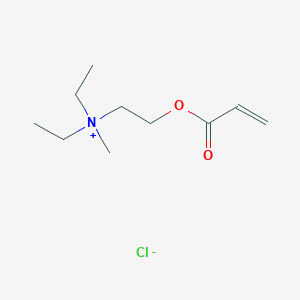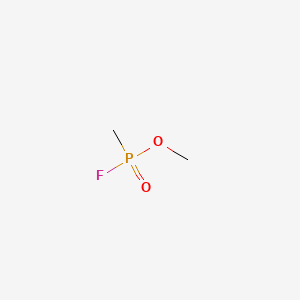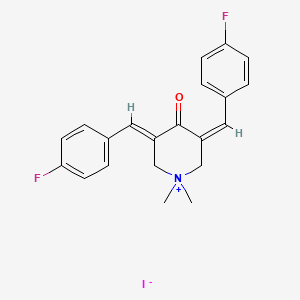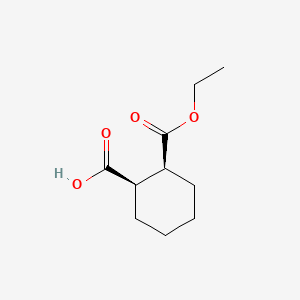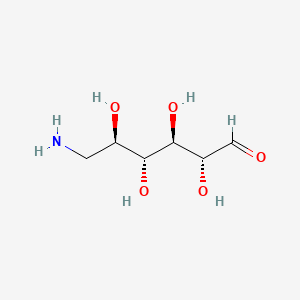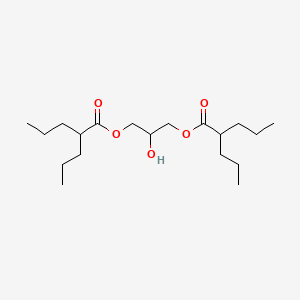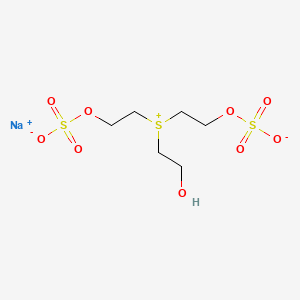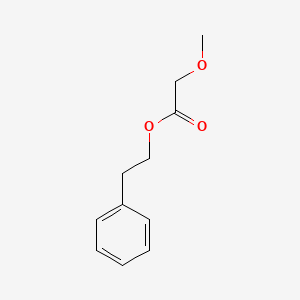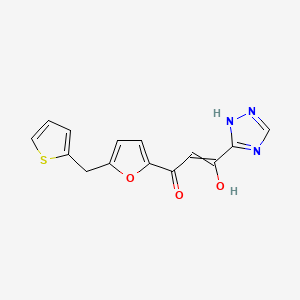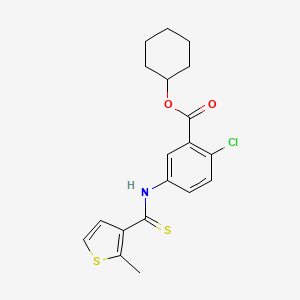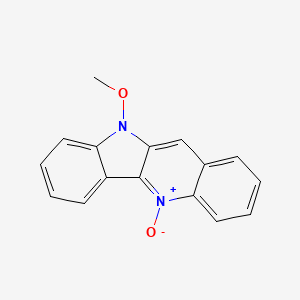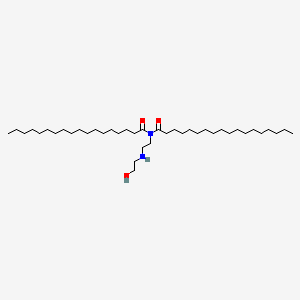
Phenol, 2,4-dichloro-, phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,4-dichloro-, phosphite is a chemical compound that combines the properties of phenol and phosphite groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two chlorine atoms attached to the phenol ring and a phosphite group, which imparts unique chemical properties.
Preparation Methods
The synthesis of Phenol, 2,4-dichloro-, phosphite typically involves the reaction of 2,4-dichlorophenol with phosphorous acid or its derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure efficient and high-yield production.
Chemical Reactions Analysis
Phenol, 2,4-dichloro-, phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphates, phosphines, and substituted phenols.
Scientific Research Applications
Phenol, 2,4-dichloro-, phosphite has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used as an antioxidant in the production of plastics and other materials to prevent degradation.
Mechanism of Action
The mechanism of action of Phenol, 2,4-dichloro-, phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides and inhibit radical chain reactions, thereby stabilizing polymers and other materials. The molecular targets include hydroperoxides and free radicals, and the pathways involved are primarily related to oxidation-reduction reactions.
Comparison with Similar Compounds
Phenol, 2,4-dichloro-, phosphite can be compared with other similar compounds such as:
Phenol, 2,4-dichloro-: Lacks the phosphite group and has different chemical properties.
Tris(2-chlorophenyl) phosphite: Contains three chlorophenyl groups and exhibits different reactivity.
Tris(2,4,6-chlorophenyl) phosphite: Contains three chlorophenyl groups with additional chlorine atoms, leading to unique properties. The uniqueness of this compound lies in its specific combination of phenol and phosphite groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
4205-75-8 |
|---|---|
Molecular Formula |
C6H5Cl2O3P |
Molecular Weight |
226.98 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) dihydrogen phosphite |
InChI |
InChI=1S/C6H5Cl2O3P/c7-4-1-2-6(5(8)3-4)11-12(9)10/h1-3,9-10H |
InChI Key |
JHMJBIKWGBCECB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



